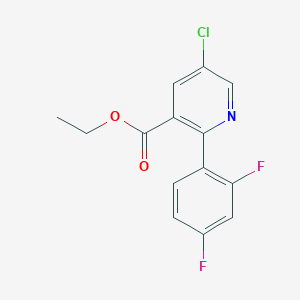
Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chloro group, two fluorine atoms, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoroaniline and 5-chloro-3-pyridinecarboxylic acid.
Coupling Reaction: The 2,4-difluoroaniline is coupled with 5-chloro-3-pyridinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The resulting intermediate is then subjected to esterification using ethanol and a catalyst like sulfuric acid to form the ethyl ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Formation of 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylic acid.
科学的研究の応用
Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
Ethyl 5-chloro-2-phenylpyridine-3-carboxylate: Lacks the fluorine substituents, leading to different chemical and biological properties.
Ethyl 5-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate:
Ethyl 5-chloro-2-(2,4-dichlorophenyl)pyridine-3-carboxylate: Substitutes fluorine with chlorine, resulting in different chemical behavior and biological activity.
特性
分子式 |
C14H10ClF2NO2 |
|---|---|
分子量 |
297.68 g/mol |
IUPAC名 |
ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10ClF2NO2/c1-2-20-14(19)11-5-8(15)7-18-13(11)10-4-3-9(16)6-12(10)17/h3-7H,2H2,1H3 |
InChIキー |
IGLRLPJXAOPCLY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


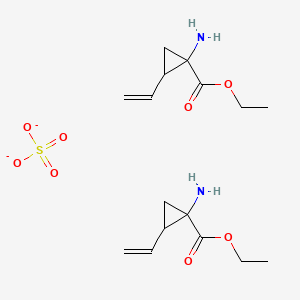
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
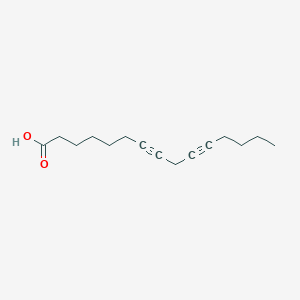
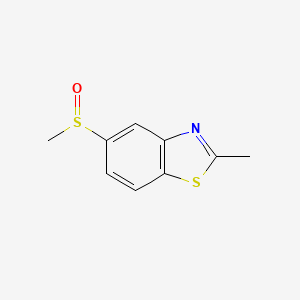
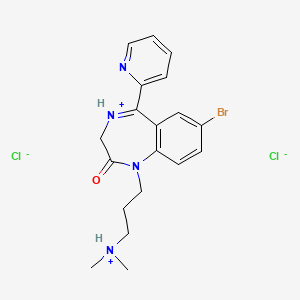
![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)
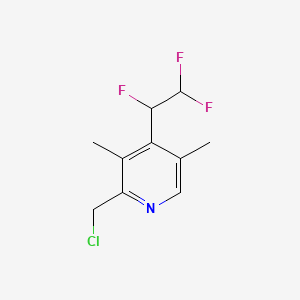



![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)
